3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea
Description
3-tert-Butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea is a thiourea derivative featuring a 2-(1H-indol-3-yl)ethylamine backbone linked to a tert-butyl group via a thiourea bridge. Thiourea derivatives are known for their diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties .
Properties
IUPAC Name |
1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-15(2,3)18-14(19)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCZDHNBJCIRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NCCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]amine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea exhibits moderate antibacterial activity against various bacterial strains, particularly Gram-positive bacteria. A study published in "Molecules" demonstrated its effectiveness against Staphylococcus aureus and other strains, suggesting its potential as a lead compound for developing new antibiotics .
Enzyme Inhibition
The compound has been studied for its ability to inhibit carbonic anhydrases, which are crucial enzymes involved in physiological processes. A study found that it exhibited moderate inhibitory activity against certain isoforms of these enzymes, indicating its potential as a therapeutic agent for conditions influenced by carbonic anhydrase activity.
Anticancer Potential
Due to its biological activity, this compound is being explored for anticancer applications. Preliminary studies suggest that it may interfere with cancer cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapy .
Case Study 1: Antibacterial Activity
A study focused on the antibacterial properties of this compound compared it with traditional antibiotics like ciprofloxacin. The minimal inhibitory concentration (MIC) values indicated that while the compound showed promise, further optimization is needed to enhance its potency against resistant strains .
Case Study 2: Enzyme Inhibition
In another investigation, the compound's ability to inhibit carbonic anhydrases was assessed through kinetic studies. The results demonstrated that modifications to the compound could improve its inhibitory effects, paving the way for future drug development targeting these enzymes .
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety allows the compound to bind with high affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Aryl Substituents :
- Electron-Withdrawing Groups (e.g., Cl, F, Br): Enhance antibacterial and antiviral activities by improving target binding. For example, the 3,4-dichlorophenyl derivative showed superior antibacterial potency, likely due to increased lipophilicity and membrane penetration .
- Halogen Position : Para-substituted fluorophenyl and bromophenyl groups favor anti-HIV-1 activity via π-π stacking with conserved residues (e.g., Trp229 in HIV-1 RT) .
Biological Activity
3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiourea functional group linked to an indole derivative, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 273.41 g/mol. The structural components include:
- Thiourea Group : Known for its ability to form hydrogen bonds, enhancing binding affinity to biological targets.
- Indole Moiety : Involved in various receptor interactions and known for its diverse pharmacological properties.
- Tert-butyl Group : Increases lipophilicity, potentially improving pharmacokinetic properties.
1. Enzyme Inhibition
Research indicates that this compound exhibits moderate inhibitory activity against carbonic anhydrases, which are essential enzymes involved in physiological processes such as acid-base balance and respiration. A study published in "Bioorganic & Medicinal Chemistry" highlighted this compound's potential as a lead molecule for developing enzyme inhibitors, showcasing its ability to modulate enzyme activity effectively .
2. Antibacterial Activity
The compound has been investigated for its antibacterial properties against various bacterial strains. A study published in "Molecules" demonstrated moderate antibacterial activity against Gram-positive bacteria, suggesting further research is needed to optimize its potency and elucidate the mechanism of action . The minimum inhibitory concentration (MIC) values were reported to range from 40 to 50 µg/mL against specific strains, showing comparable efficacy to standard antibiotics .
3. Anticancer Activity
This compound has shown promise in anticancer research. It was found to exhibit antiproliferative effects on human leukemia cell lines, with IC50 values indicating significant cytotoxicity . The compound targets specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and cell signaling .
Case Studies
Several studies have provided insights into the biological activities of this compound:
- Study on Enzyme Inhibition : A research article demonstrated that the compound inhibited various carbonic anhydrase isoforms with IC50 values that suggest potential therapeutic applications in conditions like glaucoma and obesity .
- Antibacterial Evaluation : In vitro tests revealed that the compound displayed significant inhibition zones against strains such as Staphylococcus aureus and Enterococcus faecalis, reinforcing its potential as an antibacterial agent .
Summary of Biological Activities
| Activity Type | Mechanism/Target | Observations/Findings |
|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrases | Moderate inhibition; potential for drug development |
| Antibacterial | Gram-positive Bacteria | MIC values: 40-50 µg/mL; comparable to standard antibiotics |
| Anticancer | Human Leukemia Cell Lines | IC50 values indicating significant cytotoxicity |
Q & A
Q. What are the key synthetic routes for preparing 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Indole Core Preparation : Start with functionalizing 1H-indole at the 3-position. For example, 2-(1H-indol-3-yl)ethylamine can be synthesized via alkylation of indole using bromoethylphthalimide followed by deprotection .
Thiourea Formation : React the amine intermediate with tert-butyl isothiocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by slow warming to room temperature. Use triethylamine as a base to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%).
Q. Critical Conditions :
- Low temperature during thiourea coupling minimizes side reactions.
- Anhydrous solvents prevent hydrolysis of isothiocyanate.
- Catalytic bases (e.g., Et₃N) improve reaction efficiency.
Q. How are spectroscopic techniques applied to characterize this thiourea derivative?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- N-H stretches (3200–3400 cm⁻¹) and C=S absorption (1250–1350 cm⁻¹) confirm thiourea formation .
- Mass Spectrometry (HRMS) :
- Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
Q. Table 1: Key Spectroscopic Signatures
| Feature | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Indole NH | 10.5–11.5 (s, 1H) | 3250–3350 (N-H) |
| Thiourea NH | 8.2–9.0 (s, 2H) | 1250–1350 (C=S) |
| tert-butyl (C(CH₃)₃) | 1.2–1.4 (s, 9H) | – |
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound, and how are docking results validated?
Methodological Answer:
- Molecular Docking :
- MD Simulations : Assess binding stability over 100 ns trajectories.
- Experimental IC₅₀ : Compare predicted binding affinity with enzymatic inhibition assays (e.g., Ellman’s method for cholinesterase) .
Case Study : A thiourea analog showed a docking score of −9.2 kcal/mol against acetylcholinesterase, correlating with experimental IC₅₀ = 1.8 µM .
Q. How do structural modifications (e.g., tert-butyl vs. cyclohexyl) impact physicochemical properties?
Methodological Answer:
- LogP Analysis :
- tert-butyl groups increase hydrophobicity (LogP +0.5) compared to cyclohexyl, enhancing membrane permeability .
- Thermal Stability :
- Bioactivity :
- tert-butyl substitution improves metabolic stability in liver microsome assays (t₁/₂ > 120 min vs. 60 min for cyclohexyl analogs) .
Q. Table 2: Substituent Effects
| Substituent | LogP (Calc.) | Melting Point (°C) | Microsomal t₁/₂ (min) |
|---|---|---|---|
| tert-butyl | 3.8 | 180–182 | >120 |
| Cyclohexyl | 3.3 | 165–168 | 60 |
Q. How can contradictory data in synthesis yields be resolved?
Methodological Answer: Discrepancies often arise from:
- Solvent Polarity : Polar aprotic solvents (DMF, THF) improve solubility of intermediates but may promote side reactions.
- Catalyst Choice : Et₃N vs. DBU: DBU increases yield (85% vs. 70%) but requires strict anhydrous conditions .
- Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere) and characterize by TLC/HPLC to track byproducts.
Example : A study reported 60% yield in ethanol vs. 85% in THF; kinetic analysis revealed THF reduces premature precipitation of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
